molecular formula C9H10ClN3O2 B1417836 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine CAS No. 24079-32-1

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

Cat. No. B1417836
CAS RN: 24079-32-1
M. Wt: 227.65 g/mol
InChI Key: CECQGRYOHPHEPN-UHFFFAOYSA-N
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Description

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is a chemical compound with the CAS Number: 24079-32-1 . It has a molecular weight of 227.65 . The IUPAC name for this compound is 4-[(6-chloro-2-pyrazinyl)carbonyl]morpholine .


Molecular Structure Analysis

The molecular structure of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is represented by the linear formula: C9 H10 Cl N3 O2 . The InChI code for this compound is 1S/C9H10ClN3O2/c10-8-6-11-5-7 (12-8)9 (14)13-1-3-15-4-2-13/h5-6H,1-4H2 .


Physical And Chemical Properties Analysis

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is a solid at room temperature . The compound is stable under normal conditions, but the specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Chemistry

  • Synthesis techniques for 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine have been developed, contributing to the field of organic chemistry and heterocyclic compound synthesis. This includes methods like crystallization and reactions with halogenation reagents (Duan et al., 2014), (F. Uchimaru et al., 1971).
  • The structural chemistry, including crystal structures and molecular interactions, of morpholine derivatives has been a subject of study (S. Bandaru et al., 2018), (H. Ishida & S. Kashino, 1999).

Biological Evaluation

  • Biological activities of morpholine derivatives have been evaluated, focusing on their potential as pharmacological agents. This includes studies on their vasorelaxant properties (G. S. Hassan et al., 2014) and as inhibitors of DNA-dependent protein kinase (J. J. Hollick et al., 2003).

Chemical Reactivity and Applications

  • The chemical reactivity of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine has been explored in various synthetic pathways, contributing to the development of new chemical compounds (N. Takeuchi et al., 1980), (X. Bi et al., 2005).
  • These compounds have applications in various fields, including the development of catalysts for the Heck reaction (Pradhumn Singh et al., 2013) and in asymmetric annulations for the synthesis of 4H-Pyrans (Chunjie Ni & Xiaofeng Tong, 2016).

Spectroscopic Analysis

Safety And Hazards

The safety data sheet (SDS) for 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is available for reference . It’s important to handle all chemicals with care and use appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

(6-chloropyrazin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-8-6-11-5-7(12-8)9(14)13-1-3-15-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECQGRYOHPHEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650989
Record name (6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

CAS RN

24079-32-1
Record name (6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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